

Chemical structure and properties of vanillic acid 4- β -D-glucoside

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Compound of Interest

Compound Name: *Vanillic acid glucoside*

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Vanillic Acid 4- β -D-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillic acid 4- β -D-glucoside is a naturally occurring phenolic compound found in various plant species, including the fruits of *Capsicum annuum*.^[1] As a glucoside of vanillic acid, it is a more water-soluble and potentially more bioavailable precursor to its well-studied aglycone. Vanillic acid itself has demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects, suggesting that its glucoside is a promising molecule for further investigation in drug development and nutritional science. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of vanillic acid 4- β -D-glucoside. It also includes detailed, representative experimental protocols for its isolation, synthesis, and biological evaluation, as well as visualizations of relevant signaling pathways.

Chemical Structure and Physicochemical Properties

Vanillic acid 4- β -D-glucoside consists of a vanillic acid molecule linked to a glucose moiety via a β -glycosidic bond at the 4-position of the phenolic ring.

Identifier	Value	Source
IUPAC Name	3-methoxy-4- {[(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxy}benzoic acid	[2]
Synonyms	Vanillic acid 4-β-D- glucopyranoside, 4-(β-D- Glucopyranosyloxy)-3- methoxybenzoic acid	[3][4]
CAS Number	32142-31-7	[5]
Molecular Formula	C ₁₄ H ₁₈ O ₉	[5]
Molecular Weight	330.29 g/mol	[5]
SMILES	COC1=C(C=CC(=C1)C(=O)O) O[C@H]2--INVALID-LINK-- CO)O)O">C@@HO	[3]
InChI Key	JYFOSWJYZIVJPO- YGEZULPYSA-N	[3]

Physicochemical Data

Property	Value	Source
Appearance	Crystalline solid	[3]
Solubility	Soluble in water, DMSO (~20 mg/mL), and Dimethylformamide (DMF) (~10 mg/mL).	[3]
Predicted logP	-1.5	[2]
Hydrogen Bond Donors	5	[2]
Hydrogen Bond Acceptors	9	[2]
Polar Surface Area	146 Å ²	[2]
UV/Vis (λ _{max})	247, 288 nm	[3]

Biological Activities and Signaling Pathways

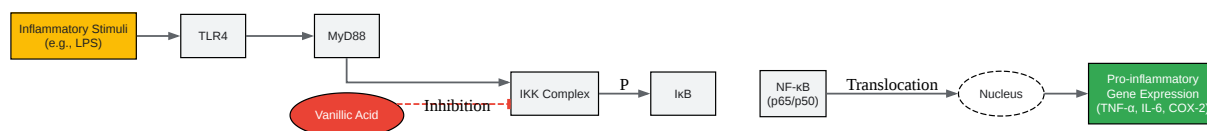
While specific quantitative data on the biological activities of vanillic acid 4-β-D-glucoside are limited, the activities of its aglycone, vanillic acid, are well-documented. It is hypothesized that vanillic acid 4-β-D-glucoside may exert its biological effects after enzymatic hydrolysis to vanillic acid in vivo.

Antioxidant Activity: Vanillic acid is a known antioxidant that can scavenge free radicals. This activity is attributed to its phenolic hydroxyl group.

Anti-inflammatory Activity: Vanillic acid has been shown to possess anti-inflammatory properties. Studies have demonstrated its ability to inhibit the production of pro-inflammatory mediators. The primary mechanism for this is believed to be through the inhibition of the NF-κB signaling pathway and modulation of the PI3K/Akt pathway.

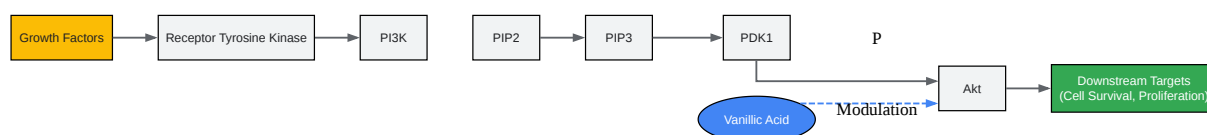
Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways modulated by vanillic acid, the active aglycone of vanillic acid 4-β-D-glucoside.



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Caption: NF-κB Signaling Pathway Inhibition by Vanillic Acid.



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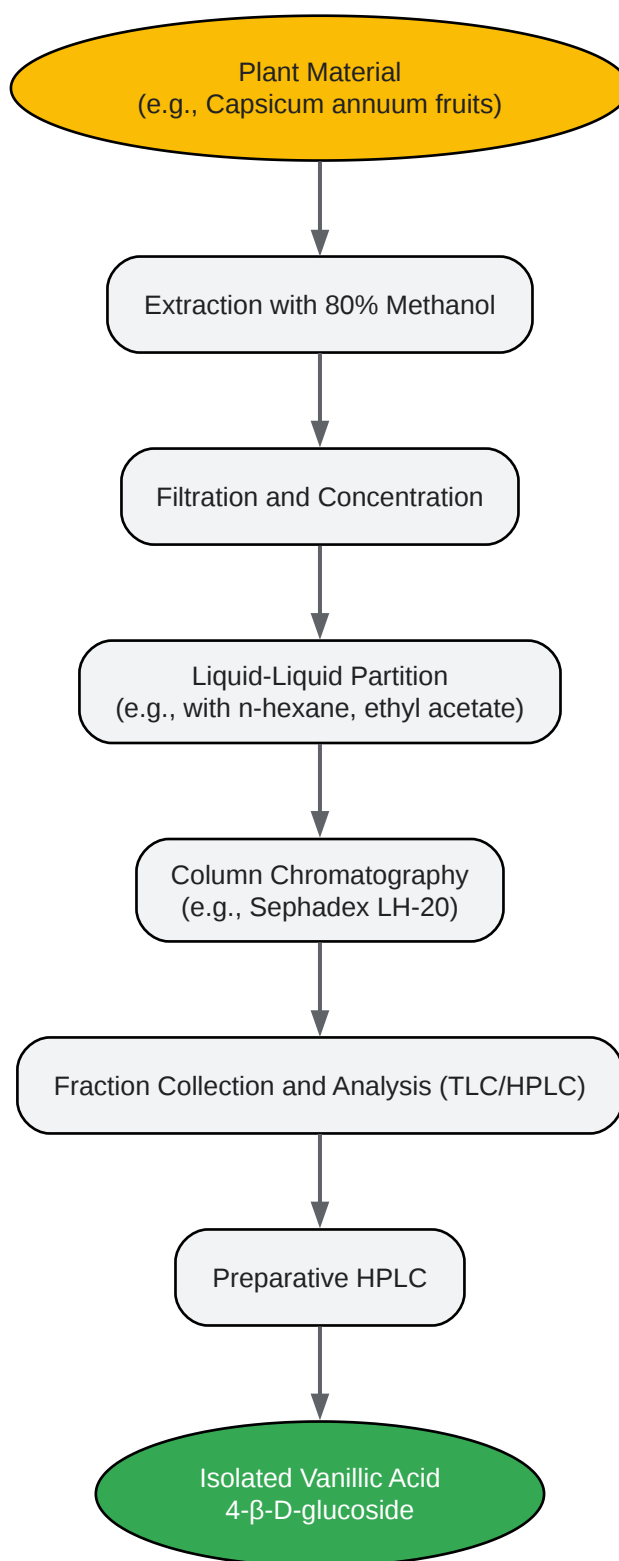
Caption: PI3K/Akt Signaling Pathway Modulation by Vanillic Acid.

Experimental Protocols

The following are representative protocols and are intended as a starting point for methodology development.

Representative Protocol for Isolation from Plant Material

This protocol is a general method for the extraction and isolation of phenolic glucosides from plant sources and can be adapted for vanillic acid 4-β-D-glucoside.



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Caption: General workflow for the isolation of vanillic acid 4-β-D-glucoside.

Methodology:

- **Extraction:** Dried and powdered plant material is extracted with 80% aqueous methanol at room temperature with agitation. The extraction is typically repeated three times to ensure maximum yield.
- **Concentration:** The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
- **Partitioning:** The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Phenolic glucosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).
- **Column Chromatography:** The enriched fraction is subjected to column chromatography on a stationary phase such as Sephadex LH-20, eluting with a gradient of methanol in water. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Purification:** Fractions containing the target compound are pooled and further purified using preparative HPLC with a suitable reversed-phase column and a mobile phase gradient of acetonitrile in water.
- **Structure Elucidation:** The structure of the purified compound is confirmed by spectroscopic methods, including ^1H -NMR, ^{13}C -NMR, and mass spectrometry.

Representative Protocol for Chemical Synthesis

This protocol describes a general method for the synthesis of phenolic β -D-glucosides, which can be adapted for vanillic acid 4- β -D-glucoside.

Methodology:

- **Protection of Glucose:** The hydroxyl groups of D-glucose are protected by acetylation with acetic anhydride in the presence of a catalyst (e.g., sodium acetate) to form penta-O-acetyl- β -D-glucopyranose.

- **Bromination:** The anomeric acetyl group is selectively replaced with bromine using HBr in acetic acid to yield acetobromo- α -D-glucose.
- **Koenigs-Knorr Glycosylation:** Vanillic acid (with its carboxylic acid group protected, e.g., as a methyl ester) is reacted with acetobromo- α -D-glucose in the presence of a silver salt (e.g., silver carbonate or silver oxide) as a promoter. This results in the formation of the protected glucoside.
- **Deprotection:** The acetyl protecting groups on the glucose moiety and the protecting group on the carboxylic acid are removed by hydrolysis (e.g., using sodium methoxide in methanol followed by acidification) to yield vanillic acid 4- β -D-glucoside.
- **Purification:** The final product is purified by recrystallization or column chromatography.

Protocol for DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing antioxidant activity.

Methodology:

- **Reagent Preparation:**
 - A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM).
 - A series of concentrations of vanillic acid 4- β -D-glucoside are prepared in methanol.
 - A standard antioxidant, such as ascorbic acid or Trolox, is also prepared in a series of concentrations.
- **Assay Procedure:**
 - In a 96-well plate, add a specific volume of the sample or standard solution to each well.
 - Add the DPPH solution to each well to initiate the reaction.
 - The plate is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

- **Measurement:** The absorbance is measured at approximately 517 nm using a microplate reader.
- **Calculation:** The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Protocol for NF-κB Luciferase Reporter Assay

This protocol is used to determine the effect of a compound on the NF-κB signaling pathway.

Methodology:

- **Cell Culture and Transfection:**
 - A suitable cell line (e.g., HEK293T or HeLa) is cultured in appropriate media.
 - Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter region.
- **Treatment:**
 - After transfection, cells are treated with various concentrations of vanillic acid 4-β-D-glucoside for a specified period.
 - Cells are then stimulated with an NF-κB activator (e.g., TNF-α or lipopolysaccharide (LPS)) to induce the signaling cascade.
- **Cell Lysis and Luciferase Assay:**
 - Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay reagent kit.
- **Data Analysis:** The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The results are expressed as the fold change in luciferase activity compared to the stimulated control without the test compound.

Conclusion

Vanillic acid 4- β -D-glucoside is a molecule of significant interest due to its natural origin and its relationship to the bioactive compound, vanillic acid. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of the glucoside itself, the information presented in this guide provides a solid foundation for researchers and drug development professionals. The provided protocols offer a starting point for the isolation, synthesis, and evaluation of this promising natural product. Future studies should focus on obtaining quantitative biological data for the glucoside and exploring its pharmacokinetic profile to better understand its potential as a therapeutic agent or nutraceutical.

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